molecular formula C16H17NO2S B14113475 Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- CAS No. 106745-67-9

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-

Katalognummer: B14113475
CAS-Nummer: 106745-67-9
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: IRMYOXJOXGIBBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- is an organic compound with the molecular formula C21H19NO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group and a 2-(1-methylethenyl)phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(1-methylethenyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide, 4-methyl-: A simpler derivative with similar chemical properties.

    4-Methylbenzenesulfonamide: Another related compound with a different substitution pattern.

Uniqueness

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

106745-67-9

Molekularformel

C16H17NO2S

Molekulargewicht

287.4 g/mol

IUPAC-Name

4-methyl-N-(2-prop-1-en-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-12(2)15-6-4-5-7-16(15)17-20(18,19)14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3

InChI-Schlüssel

IRMYOXJOXGIBBC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.